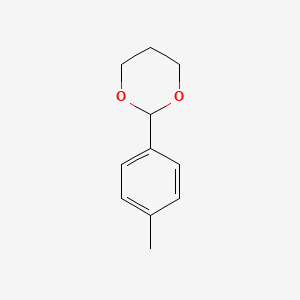
CID 78062253
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78062253 is a chemical compound registered in the PubChem database It is known for its unique properties and potential applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78062253 involves multiple steps, starting from readily available raw materials. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common synthetic methods include:
Friedel-Craft Reaction: This step involves the alkylation or acylation of an aromatic compound using a Lewis acid catalyst.
Reduction: The reduction of specific functional groups to achieve the desired chemical structure.
Protection Reactions: The use of protecting groups to prevent unwanted reactions during the synthesis process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
CID 78062253 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert specific functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Addition: Addition reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Craft reactions.
Solvents: Organic solvents like dichloromethane or ethanol.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups and enhanced properties.
Scientific Research Applications
CID 78062253 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of CID 78062253 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
CID 78062253 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups.
Conclusion
This compound is a versatile compound with significant potential in various fields of science and industry. Its unique properties, diverse chemical reactions, and wide range of applications make it a valuable subject of study for researchers and professionals alike.
Properties
Molecular Formula |
Ge2Hf3 |
|---|---|
Molecular Weight |
680.7 g/mol |
InChI |
InChI=1S/2Ge.3Hf |
InChI Key |
XQQTZRRSOBSUPC-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Ge].[Hf].[Hf].[Hf] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


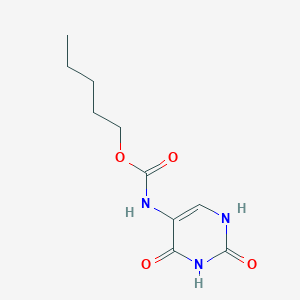
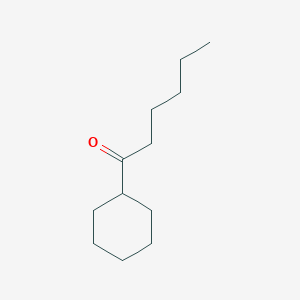
![Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14733342.png)
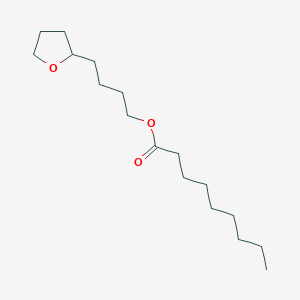
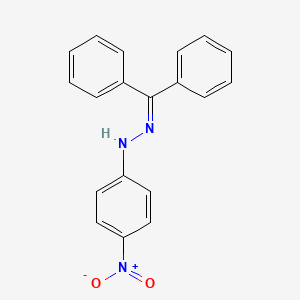

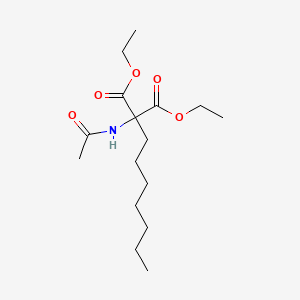
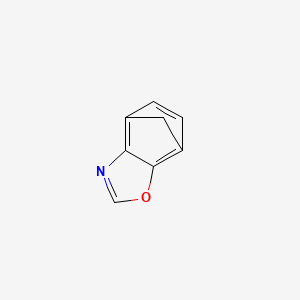
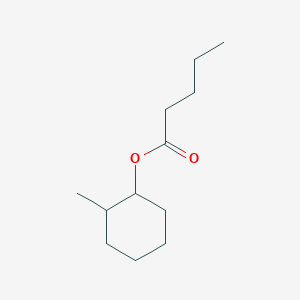
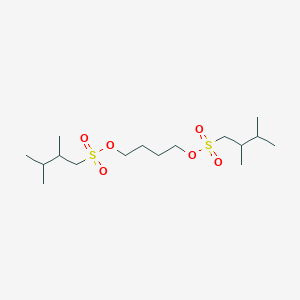
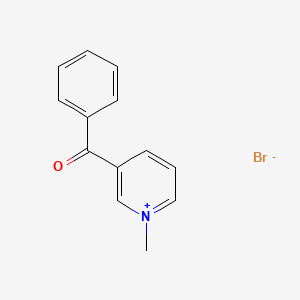
![4-[Hydroxy(2-hydroxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14733398.png)
![[4-(Acetyloxy)-3-aminophenyl]arsonic acid](/img/structure/B14733402.png)
